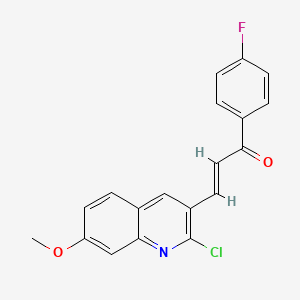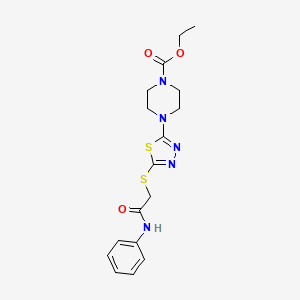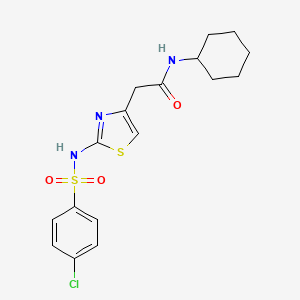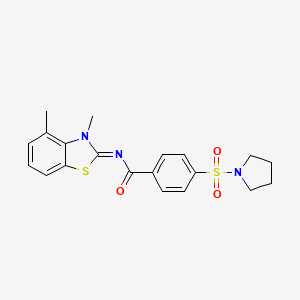
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as CMFP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. CMFP is a member of the quinoline class of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Applications De Recherche Scientifique
Antitumor Agents
Quinoline derivatives have been extensively explored for their antitumor properties. A study by Chou et al. (2010) on 2-phenylquinolin-4-ones (2-PQs) derivatives, including compounds structurally similar to the one , exhibited significant cytotoxic activity against tumor cell lines. These compounds showed potential as anticancer drug candidates, with some analogs inhibiting a wide range of cancer cell lines. The study highlighted the compound's mechanism of action involving the insulin-like growth factor-1 receptor (IGF-1R) and its safety pharmacology profile, indicating no significant effect on normal biological functions of most enzymes tested. This suggests that similar structures, including "(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one," may also exhibit antitumor properties and serve as potential drug candidates (Chou et al., 2010).
Antimicrobial Applications
Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule incorporating a quinoline structure, demonstrating antimicrobial activity. These synthesized compounds, including structurally related quinolines, were screened for antibacterial and antifungal activities, showcasing the potential of quinoline derivatives as antimicrobial agents. This implies that compounds with a quinoline core, like "(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one," may possess antimicrobial properties, useful in developing new antibacterial and antifungal drugs (Patel & Patel, 2010).
Fluorescent Labeling and Sensing
Quinoline derivatives have found applications in fluorescent labeling and sensing. Hirano et al. (2004) introduced 6-methoxy-4-quinolone (6-MOQ), a novel fluorophore derived from quinoline, exhibiting strong fluorescence in a wide pH range of aqueous media. Its characteristics, such as high stability against light and heat and strong fluorescence across a broad pH spectrum, make it an excellent candidate for biomedical analysis and fluorescent labeling. The study implies that structurally related compounds, including "(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one," could be explored for fluorescent labeling reagents in biomedical research (Hirano et al., 2004).
Propriétés
IUPAC Name |
(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c1-24-16-8-4-13-10-14(19(20)22-17(13)11-16)5-9-18(23)12-2-6-15(21)7-3-12/h2-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNWPRRWGMHKP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)


![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2769776.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)

![N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2769784.png)



![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)